molecular formula C17H12Cl2N2O2 B11295995 3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide

3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide

Katalognummer: B11295995
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: FXMSMTAVOHFJKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide is a complex organic compound that belongs to the class of benzamides It features a quinoline moiety attached to a benzamide structure, with additional chlorine and methoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation of the benzene ring can be achieved using reagents such as chlorine gas and methanol in the presence of a catalyst.

    Coupling with Benzamide: The final step involves coupling the quinoline derivative with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and mefloquine, which are used as antimalarial drugs.

    Benzamide Derivatives: Compounds like metoclopramide, which is used as an antiemetic.

Uniqueness

3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of a quinoline and benzamide moiety allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C17H12Cl2N2O2

Molekulargewicht

347.2 g/mol

IUPAC-Name

3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-16-12(18)8-11(9-13(16)19)17(22)21-14-6-2-4-10-5-3-7-20-15(10)14/h2-9H,1H3,(H,21,22)

InChI-Schlüssel

FXMSMTAVOHFJKT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.